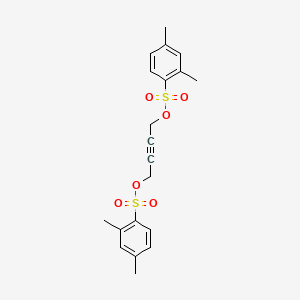![molecular formula C12H11N5O2S2 B14002255 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide CAS No. 19271-00-2](/img/structure/B14002255.png)
4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide is a chemical compound with the molecular formula C12H11N5O2S2 and a molecular weight of 321.37800. This compound is characterized by the presence of a benzenesulfonamide group attached to a purine derivative.
Métodos De Preparación
The synthesis of 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide typically involves the reaction of a purine derivative with a benzenesulfonamide precursor. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of sulfonamide derivatives .
Aplicaciones Científicas De Investigación
4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and certain types of cancer.
Mecanismo De Acción
The mechanism of action of 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
For its anticancer properties, the compound targets carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. By inhibiting this enzyme, the compound disrupts the pH regulation within the tumor microenvironment, leading to reduced tumor growth and increased cancer cell apoptosis .
Comparación Con Compuestos Similares
4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide can be compared with other similar compounds, such as:
4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzoic acid: This compound has a similar structure but with a benzoic acid group instead of a benzenesulfonamide group.
Sulfanilamide: A well-known sulfonamide antibiotic with a simpler structure.
The uniqueness of this compound lies in its combined sulfonamide and purine structure, which imparts distinct chemical and biological properties compared to other sulfonamide derivatives .
Propiedades
Número CAS |
19271-00-2 |
|---|---|
Fórmula molecular |
C12H11N5O2S2 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C12H11N5O2S2/c13-21(18,19)9-3-1-8(2-4-9)5-17-7-16-10-11(17)14-6-15-12(10)20/h1-4,6-7H,5H2,(H2,13,18,19)(H,14,15,20) |
Clave InChI |
DPQOHKIGAWCPSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C=NC3=C2NC=NC3=S)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


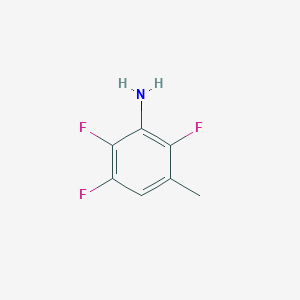
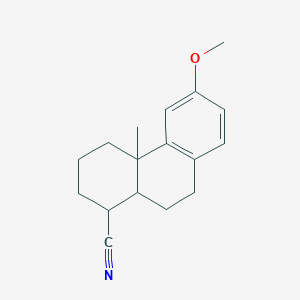
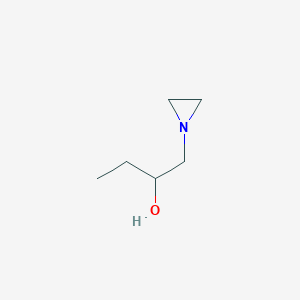
![6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14002187.png)
![Diethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B14002194.png)
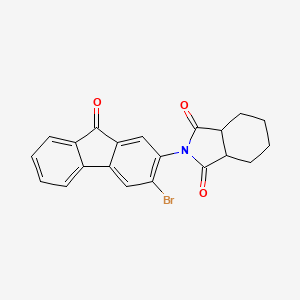
![Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)
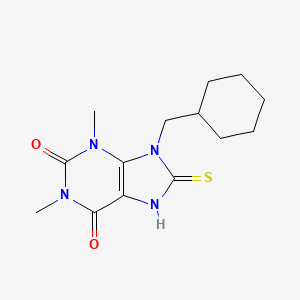
![2-[(Phenoxyacetyl)amino]prop-2-enoic acid](/img/structure/B14002213.png)
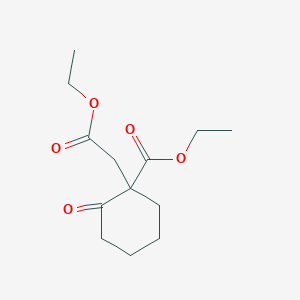
![N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide](/img/structure/B14002230.png)
![2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14002242.png)
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B14002251.png)
